Cas no 1429417-94-6 (3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine)

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazol-4-amine, 3-(2,4-difluorophenoxy)-1-methyl-
- 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine
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- MDL: MFCD24540513
- インチ: 1S/C10H9F2N3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12/h2-5H,13H2,1H3
- InChIKey: YQOKNMSSSAPZFT-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(N)C(OC2=CC=C(F)C=C2F)=N1
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232889-10.0g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Enamine | EN300-232889-1.0g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-232889-0.5g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
Enamine | EN300-232889-1g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 1g |
$699.0 | 2023-09-15 | ||
Enamine | EN300-232889-10g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 10g |
$3007.0 | 2023-09-15 | ||
Enamine | EN300-232889-5.0g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-232889-2.5g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Enamine | EN300-232889-0.1g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-232889-5g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 5g |
$2028.0 | 2023-09-15 | ||
Enamine | EN300-232889-0.05g |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
1429417-94-6 | 95% | 0.05g |
$587.0 | 2024-06-19 |
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amineに関する追加情報
Introduction to 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine (CAS No. 1429417-94-6)
3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1429417-94-6, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluorine atoms and a pyrazole core makes it a structurally intriguing molecule, offering diverse chemical reactivity and biological activity.
The pyrazole scaffold is a well-known heterocyclic system that plays a pivotal role in the design of bioactive molecules. Its five-membered ring contains two nitrogen atoms, which contribute to its ability to interact with biological targets such as enzymes and receptors. In the case of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine, the substitution pattern on the pyrazole ring and the attached phenoxy group introduce additional functional sites that can be exploited for modulating biological activity.
The 2,4-difluorophenoxy moiety is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. This feature makes 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural and functional properties of this compound. Studies have indicated that the fluorinated phenoxy group can enhance binding interactions with specific protein targets, potentially leading to the development of novel therapeutic agents. The methyl group at the 1-position of the pyrazole ring further contributes to the molecule's complexity and may influence its pharmacokinetic profile.
Research has also highlighted the potential of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine as a precursor in synthesizing more complex molecules with tailored biological activities. The pyrazole core serves as a versatile platform for further functionalization, allowing chemists to explore various derivatives with enhanced potency and selectivity. This adaptability makes it an attractive scaffold for medicinal chemists aiming to develop new treatments for a range of diseases.
The synthesis of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to improve efficiency and scalability. These approaches align with contemporary trends in synthetic chemistry aimed at reducing waste and enhancing sustainability.
In terms of biological activity, preliminary studies suggest that 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine exhibits interesting properties that warrant further investigation. Its interaction with various biological targets has been explored using both experimental and computational methods. The compound's ability to modulate enzyme activity and receptor binding has been particularly noteworthy, indicating its potential as a lead compound in drug development.
The pharmaceutical industry has shown increasing interest in fluorinated heterocycles due to their favorable pharmacological properties. 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine exemplifies this trend by combining a potent heterocyclic core with fluorinated substituents known to enhance drug-like characteristics. Its unique structure positions it as a valuable asset in the quest for novel therapeutic interventions.
Future research directions may focus on optimizing the synthesis of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine for large-scale production and exploring its potential in preclinical studies. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full therapeutic potential. As our understanding of molecular interactions continues to evolve, compounds like 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine are expected to play a pivotal role in shaping the future of medicine.
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